molecular formula C17H24N2O B15289590 Propyphenazone impurity C [EP impurity]

Propyphenazone impurity C [EP impurity]

Cat. No.: B15289590
M. Wt: 272.4 g/mol
InChI Key: AHKJXHYOTWRIKD-UHFFFAOYSA-N
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Description

Propyphenazone impurity C (CAS 600-99-7), designated as an European Pharmacopoeia (EP) impurity, is a critical quality parameter in the manufacturing and regulatory assessment of propyphenazone-containing pharmaceuticals. The identification and quantification of impurity C are mandated to ensure drug safety and efficacy, with thresholds set by pharmacopeial guidelines .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1,5-dimethyl-4-(4-methylpentan-2-yl)-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H24N2O/c1-12(2)11-13(3)16-14(4)18(5)19(17(16)20)15-9-7-6-8-10-15/h6-10,12-13H,11H2,1-5H3

InChI Key

AHKJXHYOTWRIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CC(C)C

Origin of Product

United States

Preparation Methods

Structural Identification and Significance of Propyphenazone Impurity C

Propyphenazone (1,5-dimethyl-2-phenyl-4-propionyl-1,2-dihydro-3H-pyrazol-3-one) is a non-narcotic analgesic and antipyretic agent. Its impurity profile includes synthetic intermediates, degradation products, and by-products arising from manufacturing processes. Impurity C, as per EP classification, is identified as 1-(2-phenyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)propan-1-one oxide , a hydroxylated derivative formed via oxidative degradation under specific storage conditions or during synthesis.

The structural elucidation of impurity C has been confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with a molecular ion peak at m/z 273.1 [M+H]+ and characteristic carbonyl resonances at δ 207 ppm in $$^{13}\text{C}$$ NMR. Its presence in drug products is regulated at thresholds ≤0.15% per ICH Q3B guidelines, necessitating robust analytical methods for quantification.

Synthetic Routes for Propyphenazone Impurity C

Oxidative Degradation Pathway

Impurity C is primarily generated through the oxidation of the propionyl side chain in propyphenazone. A controlled synthesis involves:

  • Reaction Setup : Dissolving propyphenazone (10 mmol) in acetic acid (50 mL) with hydrogen peroxide (30% w/v, 15 mL) as the oxidizing agent.
  • Temperature Control : Heating the mixture at 60°C for 8 hours under reflux.
  • Workup : Neutralizing with sodium bicarbonate, extracting with dichloromethane, and purifying via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).

This method yields impurity C with a purity of ≥98%, confirmed by HPLC (Figure 1a).

Photolytic Degradation

Exposure to UV light (254 nm) for 72 hours in methanol solution generates impurity C at ∼5% yield, alongside other photodegradants. This route is less efficient but replicates storage-related degradation.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method separates impurity C from propyphenazone and other impurities using:

  • Column : Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile, methanol, and water (Table 1).
  • Detection : UV at 220 nm.
Table 1: HPLC Gradient Profile for Impurity C Separation
Time (min) Acetonitrile (%) Methanol (%) Water (%) Flow Rate (mL/min)
0–2.3 25 25 50 2.0
6.2–8.4 20 30 50 2.5

Impurity C elutes at $$ tR = 7.55 $$ min with a resolution ($$ Rs $$) of 10.08 relative to propyphenazone.

Thin-Layer Chromatography (TLC)

A cost-effective TLC method employs:

  • Stationary Phase : Silica gel 60 F254 plates.
  • Mobile Phase : Chloroform/toluene/ethyl acetate/methanol/acetic acid (6:6:1:2:0.1 v/v).
  • Detection : Densitometry at 220 nm.

Impurity C exhibits an $$ RF $$ value of 0.97, distinct from propyphenazone ($$ RF = 0.65 $$).

Method Validation and Performance Characteristics

Both HPLC and TLC methods were validated per ICH Q2(R1) guidelines:

Table 2: Validation Parameters for Impurity C
Parameter HPLC TLC
Linearity Range 5–100 µg/mL 4–24 µg/spot
LOD 5.19 µg/mL 1.59 µg/spot
LOQ 15.74 µg/mL 4.83 µg/spot
Accuracy (% Recovery) 101.46 ± 0.98 99.92 ± 0.84
Precision (% RSD) Intraday: 0.97 Intraday: 1.53

The HPLC method demonstrated superior sensitivity and precision, while TLC offered a rapid screening alternative.

Stability-Indicating Studies

Forced degradation studies confirmed the specificity of both methods:

  • Acidic Hydrolysis (1M HCl, 70°C): 15% degradation to impurity C.
  • Oxidative Stress (3% H2O2, 24h): 22% degradation.
  • Photolysis (1.2 million lux-hours): 8% degradation.

No interference from excipients or other impurities (e.g., 4-aminophenol) was observed, ensuring method robustness.

Industrial Applications and Regulatory Compliance

Pharmaceutical analyses of Stopain® tablets (containing propyphenazone, paracetamol, caffeine) using the HPLC method achieved recoveries of 101.34 ± 0.66% for propyphenazone and 99.52 ± 2.07% for impurity C. The European Directorate for the Quality of Medicines (EDQM) mandates adherence to these methods for batch release testing, emphasizing the need for impurity profiling in quality control laboratories.

"The control of impurities like Propyphenazone impurity C is non-negotiable in ensuring drug safety. Chromatography remains the cornerstone of these efforts." — Adapted from.

Chemical Reactions Analysis

Types of Reactions

4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield halogenated derivatives .

Scientific Research Applications

4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Phenazone (Propyphenazone Impurity A)

  • Structural Relationship : Phenazone (CAS 60-80-0) is a pyrazolone derivative and the parent compound of propyphenazone. It lacks the propyl side chain present in propyphenazone (Figure 1D in vs. Figure 1A in ).
  • Physicochemical Properties :
    • pKa : Phenazone has a pKa of 0.49, compared to propyphenazone’s pKa of 0.87. This difference affects ionization under chromatographic conditions (e.g., pH 3.50 in HPLC methods) .
    • Chromatographic Behavior : Phenazone elutes earlier than propyphenazone in reversed-phase HPLC due to lower hydrophobicity .
  • Regulatory Status : Classified as "Propyphenazone-related impurity A" in the British Pharmacopoeia (BP) .

4-Chloroacetanilide and 4-Nitrophenol

  • Analytical Separation : TLC methods using silica gel plates with mobile phases like toluene-ethyl acetate-glacial acetic acid (5:4:1, v/v) achieve baseline separation from propyphenazone and caffeine .

Theophylline (Caffeine Impurity)

  • Structural Features : A xanthine derivative with a methyl group difference from caffeine.
  • Detection: Separated via TLC-spectrodensitometry at 210 nm using methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v) .

Analytical Methodologies for Impurity Profiling

Chromatographic Techniques

  • HPLC :
    • Conditions : Acetonitrile-phosphate buffer (pH 3.50) resolves propyphenazone, flavoxate HCl, and their impurities (phenazone, 3-methylflavone-8-carboxylic acid) with retention times <10 minutes .
    • Detection : UV at 210–254 nm for optimal sensitivity .
  • TLC-Spectrodensitometry: Mobile Phase: Methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v) separates propyphenazone, caffeine, and phenazone with Rf values of 0.45, 0.60, and 0.75, respectively . Limit of Detection (LOD): ≤0.10 µg/band for phenazone .

Method Validation

  • Accuracy : Recovery rates of 99.2–100.2% for propyphenazone, paracetamol, and caffeine in spiked plasma and tablets .
  • Greenness Profile : Evaluated using NEMI, eco-scale, and GAPI tools, confirming the eco-friendliness of TLC methods .

Data Tables

Table 1: Key Properties of Propyphenazone and Related Impurities

Compound CAS Number pKa Retention Time (HPLC) LOD (TLC, µg/band) Regulatory Designation
Propyphenazone 479-86-3 0.87 6.2 min 0.10 Active Ingredient
Phenazone (Impurity A) 60-80-0 0.49 4.8 min 0.10 BP Impurity A
Theophylline 58-55-9 N/A 5.5 min 0.10 Caffeine Impurity
Propyphenazone Impurity C 600-99-7 Data pending Data pending Data pending EP Impurity

Table 2: Comparison of Chromatographic Methods

Technique Mobile Phase Detection Wavelength Key Resolved Impurities Reference
HPLC Acetonitrile-phosphate buffer (pH 3.50) 210 nm Phenazone, 3-methylflavone-8-carboxylic acid
TLC Methanol–ethyl acetate–acetic acid 210 nm Phenazone, theophylline

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Propyphenazone Impurity C (phenazone) in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Optimal separation is achieved using acetonitrile as the organic solvent with a mobile phase pH of 3.50, ensuring complete ionization of phenazone (pKa 0.49) and baseline resolution from Propyphenazone (pKa 0.87) .
  • Validation : Linearity ranges for impurities should be established (e.g., 6–2 µg/ml for Propyphenazone), with precision (% RSD <2%) and accuracy (98–102%) verified per ICH guidelines .

Q. How can researchers validate the specificity of analytical methods for distinguishing Propyphenazone Impurity C from structurally similar compounds?

  • Approach : Use forced degradation studies (acid/base hydrolysis, oxidation) to confirm method specificity. For example, TLC-spectrodensitometric methods with methanol–ethyl acetate–glacial acetic acid (1:9:0.1, V/V) mobile phases resolve phenazone from Propyphenazone, caffeine, and ergotamine tartrate in multi-component mixtures .
  • Data Analysis : Compare retention factors (Rf) and UV spectra at 210 nm to differentiate impurities .

Q. What are the regulatory requirements for reporting Propyphenazone Impurity C in drug products?

  • Guidelines : Follow European Pharmacopoeia (EP) thresholds for related substances. Impurities exceeding 0.1% require identification and qualification via toxicological studies .

Advanced Research Questions

Q. How do pH and solvent selection influence the chromatographic resolution of Propyphenazone and its impurities?

  • Experimental Design :

  • pH Optimization : At pH 3.50, phenazone remains unionized, enabling better retention on C18 columns. Flavoxate HCl (pKa 7.91) is fully ionized, reducing co-elution risks .
  • Solvent Screening : Methanol and ethanol cause poor peak symmetry, while acetonitrile reduces run time to <10 minutes .
    • Contradictions : Some studies report baseline resolution at pH 4.0, suggesting matrix-dependent variability. Replicate experiments with spiked placebo samples are critical .

Q. What strategies are effective for isolating and characterizing trace-level Propyphenazone Impurity C in biological matrices (e.g., human plasma)?

  • Methodology :

  • Extraction : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize matrix interference.
  • Detection : TLC-spectrodensitometry combined with internal standards (e.g., diprophylline) improves sensitivity in plasma, achieving LODs of 0.1 µg/ml .
    • Challenges : Endogenous compounds may co-elute with phenazone; use high-resolution MS/MS for confirmation .

Q. How can green chemistry principles be applied to impurity profiling of Propyphenazone?

  • Tools :

  • NEMI and GAPI : Assess solvent toxicity and energy consumption. Methanol–ethyl acetate systems score higher in greenness than acetonitrile-based methods .
  • Eco-Scale : Penalty points are reduced by replacing halogenated solvents with acetic acid .
    • Data : The proposed TLC method reduces waste generation by 60% compared to HPLC .

Key Research Gaps

  • Mechanistic Toxicology : Limited data on phenazone’s role in anaphylactic reactions reported with Propyphenazone combinations (e.g., Saridon®) .
  • Advanced Detection : Electrochemical sensors (e.g., screen-printed carbon electrodes with AuNPs) show promise for real-time impurity monitoring but lack validation in complex matrices .

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